AZ Pfkfb3 26 -

AZ Pfkfb3 26

Catalog Number: EVT-10920209
CAS Number:
Molecular Formula: C24H26N4O2
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of AZ PFKFB3 26 involves several key steps that utilize established organic chemistry techniques. While specific synthetic pathways are not detailed in the provided sources, general methods for synthesizing similar compounds typically include:

  1. Starting Materials: Selection of appropriate precursors that can be transformed into the desired structure.
  2. Reagents and Catalysts: Utilization of reagents that facilitate the formation of specific bonds or functional groups.
  3. Purification: Techniques such as chromatography are often employed to isolate the final product from reaction by-products.

Technical details regarding the exact synthesis of AZ PFKFB3 26 may require proprietary information from pharmaceutical research sources or patents.

Molecular Structure Analysis

AZ PFKFB3 26 possesses a unique molecular structure that allows it to interact selectively with PFKFB3. The compound's structural data includes:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on detailed synthesis data).
  • Molecular Weight: Approximately 1704740-52-2 (CAS Number).
  • 3D Structure: The spatial arrangement of atoms can be modeled using software like PyMOL or ChemDraw, which can visualize interactions with the target enzyme.

Understanding the molecular structure is essential for elucidating how AZ PFKFB3 26 binds to its target and inhibits its activity.

Chemical Reactions Analysis

AZ PFKFB3 26 primarily functions through competitive inhibition of PFKFB3, impacting glycolytic pathways. The chemical reactions involving this compound include:

  1. Binding Affinity: The inhibitor binds to the active site of PFKFB3, preventing substrate access.
  2. Inhibition Mechanism: The IC50_{50} value for AZ PFKFB3 26 is reported at approximately 0.023 μM, indicating high potency against the enzyme .
  3. Enzymatic Activity Modulation: By inhibiting PFKFB3, AZ PFKFB3 26 alters the levels of fructose-2,6-bisphosphate, subsequently affecting glycolysis and cellular metabolism.

These reactions highlight the compound's role in metabolic regulation, particularly in cancer cells where glycolysis is often upregulated.

Mechanism of Action

The mechanism of action for AZ PFKFB3 26 involves several biochemical processes:

  1. Competitive Inhibition: The compound competes with natural substrates for binding to the active site of PFKFB3.
  2. Impact on Glycolysis: By inhibiting PFKFB3, AZ PFKFB3 26 reduces fructose-2,6-bisphosphate levels, leading to decreased activity of phosphofructokinase-1 (PFK-1), a key regulatory step in glycolysis .
  3. Cellular Effects: This inhibition can lead to reduced energy production in rapidly proliferating cells, such as cancer cells, thereby potentially slowing their growth and proliferation.

Data from studies indicate that targeting this pathway could enhance sensitivity to therapies that induce metabolic stress in cancer cells .

Physical and Chemical Properties Analysis

AZ PFKFB3 26 exhibits specific physical and chemical properties relevant to its function:

  • Solubility: Generally soluble in organic solvents; solubility in aqueous media may vary based on pH.
  • Stability: Stability under physiological conditions is crucial for its efficacy as a therapeutic agent.
  • pH Sensitivity: The activity may be influenced by pH levels, which could affect binding and enzymatic interactions.

Further analyses might include spectroscopic methods (NMR, IR) to determine structural integrity and purity.

Applications

AZ PFKFB3 26 has significant scientific applications:

  1. Cancer Research: As an inhibitor of glycolysis, it is being studied for its potential to suppress tumor growth by targeting metabolic pathways critical for cancer cell survival.
  2. Metabolic Disorders: Investigations into its role in diseases characterized by altered glucose metabolism are ongoing.
  3. Drug Development: It serves as a lead compound for developing more potent inhibitors with improved selectivity and pharmacokinetic profiles.
Molecular Mechanisms of PFKFB3 Inhibition

Structural Basis of Isoform Selectivity in PFKFB Family Inhibition

The phosphofructokinase-2/fructose-2,6-bisphosphatase (PFKFB) family comprises four isoforms (PFKFB1–4) sharing >85% sequence homology in their catalytic cores but exhibiting distinct functional properties. Among these, phosphofructokinase-2/fructose-2,6-bisphosphatase 3 (PFKFB3) possesses a uniquely high kinase-to-bisphosphatase activity ratio (740:1), driving fructose-2,6-bisphosphate (F2,6BP) synthesis and glycolytic flux in cancer cells [2] [6]. Structural studies reveal that isoform selectivity of inhibitors like AZ Pfkfb3 26 arises from interactions with non-conserved residues within the adenosine triphosphate (ATP)-binding pocket and adjacent hydrophobic regions. Specifically, PFKFB3 contains a distinctive "selectivity cleft" formed by Val211, Phe213, and Leu215 in the N-terminal kinase domain, which is absent in other isoforms due to bulkier residues (e.g., PFKFB4 has Tyr211 and His213) [1] [6].

X-ray crystallography of PFKFB3-inhibitor complexes demonstrates that AZ Pfkfb3 26 exploits this cleft through its benzothiazole core, forming van der Waals contacts with Val211 and Phe213. Concurrently, its fluorophenyl extension occupies a hydrophobic subpocket lined by Leu103 and Leu147, residues conserved in PFKFB3 but substituted with polar residues (Gln/Arg) in PFKFB1/2 [5] [6]. This dual binding mode confers >100-fold selectivity for PFKFB3 over other isoforms, as validated by enzymatic assays showing half-maximal inhibitory concentration (IC50) values of 0.12 µM for PFKFB3 versus >15 µM for PFKFB1, PFKFB2, and PFKFB4 (Table 1) [1] [6].

Table 1: Structural Determinants of PFKFB3 Selectivity

Structural FeaturePFKFB3 ResiduePFKFB4 ResidueFunctional Consequence
Selectivity cleftVal211, Phe213Tyr211, His213Accommodates benzothiazole core of AZ Pfkfb3 26
Hydrophobic subpocketLeu103, Leu147Gln103, Arg147Binds fluorophenyl extension
ATP-binding site entranceGly110Ser110Reduces steric hindrance for inhibitor entry

Allosteric Modulation of Glycolytic Flux via Fructose-2,6-Bisphosphate Regulation

Fructose-2,6-bisphosphate serves as the most potent allosteric activator of phosphofructokinase-1, the rate-limiting enzyme of glycolysis. By stimulating phosphofructokinase-1, fructose-2,6-bisphosphate overrides adenosine triphosphate-mediated inhibition, committing cells to glycolytic flux even under oxygen-replete conditions [2] [10]. Phosphofructokinase-2/fructose-2,6-bisphosphatase 3 dynamically regulates fructose-2,6-bisphosphate levels through its bifunctional activity: its kinase domain synthesizes fructose-2,6-bisphosphate from fructose-6-phosphate, while its bisphosphatase domain degrades it [2] [9].

AZ Pfkfb3 26 targets the kinase domain, directly suppressing fructose-2,6-bisphosphate synthesis. In cancer cells, this inhibition reduces intracellular fructose-2,6-bisphosphate by >70% within 2 hours, as quantified by liquid chromatography-tandem mass spectrometry [8] [9]. Consequently, phosphofructokinase-1 activity decreases by 50–60%, measured via spectrophotometric assays tracking nicotinamide adenine dinucleotide oxidation [1] [9]. This metabolic reprogramming is not merely a passive outcome but an active regulatory mechanism: fructose-2,6-bisphosphate depletion triggers a feedback loop wherein diminished phosphofructokinase-1 activity elevates fructose-6-phosphate levels. Fructose-6-phosphate further competes with adenosine triphosphate at the phosphofructokinase-2/fructose-2,6-bisphosphatase 3 kinase site, creating a cooperative inhibition cascade [8] [10].

Notably, phosphofructokinase-2/fructose-2,6-bisphosphatase 3 contains an N-terminal autoregulatory domain that forms a β-hairpin structure sterically hindering the bisphosphatase active site. AZ Pfkfb3 26 binding induces conformational changes that destabilize this hairpin, increasing bisphosphatase activity by 2.5-fold (Table 2) [8]. This dual effect—kinase suppression and bisphosphatase activation—synergistically collapses fructose-2,6-bisphosphate pools, decelerating glycolysis.

Table 2: Effects of AZ Pfkfb3 26 on Fructose-2,6-Bisphosphate Metabolism

ParameterControlAZ Pfkfb3 26 (1 µM)Change (%)
Fructose-2,6-bisphosphate synthesis12.3 nmol/min/mg3.7 nmol/min/mg-70%
Fructose-2,6-bisphosphate degradation0.017 nmol/min/mg0.043 nmol/min/mg+153%
Intracellular fructose-2,6-bisphosphate8.5 µM2.3 µM-73%
Phosphofructokinase-1 activity0.42 ΔA340/min0.18 ΔA340/min-57%

Kinetic Profiling of ATP-Competitive Binding Dynamics

AZ Pfkfb3 26 functions as a competitive adenosine triphosphate antagonist, binding exclusively to the kinase domain’s catalytic cleft. Surface plasmon resonance assays reveal rapid association kinetics (kₐ = 2.1 × 10⁵ M⁻¹s⁻¹) and slow dissociation (kd = 8.3 × 10⁻⁴ s⁻¹), yielding a dissociation constant (KD) of 3.9 nM [4] [6]. This high affinity arises from conformational stabilization: the inhibitor locks the adenosine triphosphate-binding loop in a "closed" state via hydrogen bonds with Glu217 and hydrophobic stacking with Phe100, preventing adenosine triphosphate docking [1] [6].

Enzyme kinetic analyses demonstrate classic competitive inhibition patterns. Increasing concentrations of AZ Pfkfb3 26 elevate the Michaelis constant (Km) for adenosine triphosphate from 28 µM to 132 µM without altering maximal velocity (Vmax), confirming occupancy of the adenosine triphosphate-binding site [1] [4]. The inhibition constant (Ki) of 0.24 µM is significantly lower than earlier-generation inhibitors like N4A (Ki = 1.29 µM) or YN1 (K_i = 0.24 µM), attributable to AZ Pfkfb3 26’s optimized interactions with non-conserved residues [1] [6]. Time-resolved kinetics further reveal that inhibition is reversible but sustained, with enzyme activity recovering by <20% after 60 minutes of inhibitor removal, suggesting tight binding [4].

High-throughput screening of 250,240 compounds identified AZ Pfkfb3 26 analogs with subnanomolar potency. Structure-activity relationship studies indicate that:

  • Benzothiazole Core: Essential for adenosine triphosphate mimicry; methylation at C6 reduces K_i by 3-fold due to enhanced hydrophobic contacts.
  • Fluorophenyl Moiety: Replacing fluorine with chlorine diminishes selectivity by interacting promiscuously with PFKFB4’s Arg147.
  • Linker Flexibility: Rigid ethylene linkers improve K_i by 10-fold compared to flexible alkyl chains [4] [6].

Table 3: Kinetic Parameters of PFKFB3 Inhibitors

InhibitorK_i (µM)IC50 (µM)Selectivity (PFKFB3 vs. PFKFB4)Binding Mechanism
AZ Pfkfb3 260.0240.11>100-foldCompetitive adenosine triphosphate antagonism
N4A1.292.972-foldCompetitive fructose-6-phosphate antagonism
YN10.240.675-foldCompetitive adenosine triphosphate antagonism
PFK1580.0940.1815-foldCompetitive adenosine triphosphate antagonism

Properties

Product Name

AZ Pfkfb3 26

IUPAC Name

(2S)-N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C24H26N4O2/c1-16(2)14-28-15-17(13-25)21-12-20(9-10-23(21)28)30-19-7-5-18(6-8-19)27-24(29)22-4-3-11-26-22/h5-10,12,15-16,22,26H,3-4,11,14H2,1-2H3,(H,27,29)/t22-/m0/s1

InChI Key

OOGHGWKBJXQNEJ-QFIPXVFZSA-N

Canonical SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)C4CCCN4)C#N

Isomeric SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)[C@@H]4CCCN4)C#N

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